molecular formula C14H22N4O3S B12180156 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B12180156
M. Wt: 326.42 g/mol
InChI Key: OKGXCZUUYIVFMR-UHFFFAOYSA-N
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Description

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methylsulfonyl group and a tetrahydrocinnolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 4-(methylsulfonyl)piperazine.

    Coupling with Tetrahydrocinnolinone: The next step involves the coupling of the piperazine intermediate with 5,6,7,8-tetrahydrocinnolin-3(2H)-one. This is typically achieved through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a suitable leaving group on the tetrahydrocinnolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to its specific structural features and its ability to modulate multiple signaling pathways

Properties

Molecular Formula

C14H22N4O3S

Molecular Weight

326.42 g/mol

IUPAC Name

2-[(4-methylsulfonylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C14H22N4O3S/c1-22(20,21)17-8-6-16(7-9-17)11-18-14(19)10-12-4-2-3-5-13(12)15-18/h10H,2-9,11H2,1H3

InChI Key

OKGXCZUUYIVFMR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

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